molecular formula C12H13BrS B13702176 Benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl)-

Benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl)-

Cat. No.: B13702176
M. Wt: 269.20 g/mol
InChI Key: VYGXBZUZJJXPMN-UHFFFAOYSA-N
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Description

Benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl)- (CAS 1936672-24-0) is a brominated heterocyclic compound featuring a benzo[b]thiophene core substituted with a bromine atom at position 3 and a tert-butyl (1,1-dimethylethyl) group at position 6 . This compound belongs to a broader class of benzo[b]thiophene derivatives, which are pivotal in organic electronics, medicinal chemistry, and materials science due to their tunable electronic properties and synthetic versatility. The tert-butyl group enhances solubility in organic solvents, while the bromine substituent enables further functionalization via cross-coupling reactions, making it a valuable intermediate in synthetic workflows .

Properties

Molecular Formula

C12H13BrS

Molecular Weight

269.20 g/mol

IUPAC Name

3-bromo-6-tert-butyl-1-benzothiophene

InChI

InChI=1S/C12H13BrS/c1-12(2,3)8-4-5-9-10(13)7-14-11(9)6-8/h4-7H,1-3H3

InChI Key

VYGXBZUZJJXPMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=CS2)Br

Origin of Product

United States

Preparation Methods

Key Reaction Conditions:

  • Solvent: Linear alkanes of C6-C8 such as n-heptane are preferred over carbon tetrachloride, improving yield and purity.
  • Initiator: Benzoyl peroxide at a molar ratio of approximately 0.05 relative to the substrate.
  • Brominating Agent: N-bromosuccinimide at a molar ratio of about 1.05 relative to the substrate.
  • Temperature: Reflux conditions (~boiling of n-heptane).
  • Reaction Time: 4 to 6 hours under continuous stirring and irradiation with a 200W bulb to promote radical formation.

Procedure Summary:

  • The substrate (e.g., 3-methyl-7-chlorobenzo[b]thiophene) is dissolved in n-heptane.
  • Benzoyl peroxide is added under stirring, and the mixture is heated to reflux.
  • NBS is added in batches, and the reaction is maintained under reflux for 4-6 hours.
  • After completion, the mixture is cooled, filtered, and concentrated until a precipitate forms.
  • The precipitate is isolated by filtration and washed with petroleum ether to yield the brominated product.

Advantages:

  • The use of n-heptane as solvent avoids the environmental and safety issues associated with carbon tetrachloride.
  • The method achieves high selectivity for monobromination, minimizing dibromo or tribromo byproducts.
  • The process is scalable and has been optimized for industrial application.
Parameter Value/Range
Substrate to NBS molar ratio 1 : 1.05
Substrate to benzoyl peroxide molar ratio 1 : 0.05
Solvent n-Heptane (C7 linear alkane)
Reaction temperature Reflux (~98°C)
Reaction time 4-6 hours
Irradiation 200W bulb

Cyclization of Alkynyl Thioanisole Derivatives to 3-Bromo Benzo[b]thiophenes

Another synthetic route involves the cyclization of substituted alkynyl thioanisoles. This method is reported in peer-reviewed research (MDPI Pharmaceuticals, 2021) focusing on the synthesis of 3-halobenzo[b]thiophenes, including 3-bromo derivatives with bulky substituents such as 1,1-dimethylethyl groups.

Reaction Overview:

  • The cyclization is performed by treating alkynyl thioanisole precursors with sodium bromide (NaBr) under conditions promoting electrophilic bromination and ring closure.
  • The reaction proceeds smoothly to give 3-bromo benzo[b]thiophene derivatives in high yields (up to 92%).
  • This method is particularly effective for synthesizing 3-bromo derivatives with bulky substituents at the 6-position, such as the 1,1-dimethylethyl group.

Alternative Synthetic Routes: Phosphonium Salt Intermediates

A patented method (CN110818679A) describes the synthesis of bromobenzo[b]thiophenes via quaternary phosphonium salt intermediates, starting from halogenated benzaldehydes and bromomethyl mercaptan.

Steps:

  • Formation of 2-chloro (or bromo) methylthio-6-bromobenzaldehyde by reaction of 2-bromo-6-fluorobenzaldehyde with bromomethyl mercaptan under alkaline conditions.
  • Conversion to a quaternary phosphonium salt by reaction with triphenylphosphine in toluene.
  • Wittig-type reaction with sodium hydride to form the benzo[b]thiophene core.
  • Purification by distillation and recrystallization to isolate the 4-bromobenzo[b]thiophene product.

While this method focuses on 4-bromo derivatives, it provides insight into alternative halogenation strategies and intermediate handling that could be adapted for 3-bromo derivatives with bulky substituents.

Comparative Summary of Preparation Methods

Method Type Starting Material Key Reagents/Conditions Yield (%) Notes
Radical Bromination in n-Heptane 3-methyl-7-chlorobenzo[b]thiophene N-bromosuccinimide, benzoyl peroxide, reflux High High selectivity, industrial scale
Cyclization of Alkynyl Thioanisoles Alkynyl thioanisole with bulky substituents NaBr, sodium chloride, mild conditions 90-92 Effective for bulky 6-substituted derivatives
Phosphonium Salt Intermediate Route 2-bromo-6-fluorobenzaldehyde Bromomethyl mercaptan, triphenylphosphine, NaH Moderate More complex, applicable for positional isomers

Research Findings and Notes

  • The radical bromination method using NBS and benzoyl peroxide in n-heptane is well-documented for producing high-purity 3-bromo benzo[b]thiophenes with bulky substituents, including 1,1-dimethylethyl groups, with improved environmental profile compared to traditional solvents.
  • Cyclization of alkynyl thioanisoles with sodium bromide is a versatile method that allows for the introduction of 3-bromo substituents alongside bulky groups at other positions, achieving excellent yields and regioselectivity.
  • Attempts to brominate certain alkynyl precursors directly with bromine electrophiles have shown limited success, highlighting the advantage of using sodium bromide in the cyclization step.
  • The phosphonium salt route, while more complex, offers alternative synthetic flexibility but is less commonly applied for the specific 3-bromo-6-(1,1-dimethylethyl) benzo[b]thiophene derivative.

Chemical Reactions Analysis

Types of Reactions: Benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[b]thiophene derivatives, while oxidation and reduction reactions can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

Benzo[b]thiophene derivatives, including 3-bromo-6-(1,1-dimethylethyl)-, are utilized as building blocks in organic synthesis, materials science, and medicinal chemistry.

Scientific Research Applications

Chemistry Benzo[b]thiophene derivatives serve as building blocks in synthesizing complex organic molecules and are studied for their electrochemical and photophysical properties, making them useful in materials science. For example, in synthesizing 4-bromobenzo[b]thiophene, 2-bromo-6-fluorobenzaldehyde undergoes an etherification reaction with chloro or bromo methyl mercaptan to produce 2-chloro (bromo) methyl ether-6-bromobenzaldehyde and then a Wittig reaction . Also, benzothiophene components can be introduced to existing π-systems using C-H/C-S coupling procedures, which can extend a wide range of π-systems by fusing a benzothiophene ring .

Biology and Medicine Benzo[b]thiophene derivatives have demonstrated potential as therapeutic agents due to their antimicrobial, anticancer, and anti-inflammatory properties. Benzothiophene derivatives can be used in the treatment of cancer by modulating an immune response comprising a reactivation of the immune system in the tumor . They can also be used for diseases that respond to the blockage of EP2 and/or EP4 receptors, such as cancers, pain, inflammatory pain and painful menstruation, endometriosis, acute ischemic syndromes, pneumonia, neurodegenerative diseases, autosomal dominant polycystic kidney disease, and to control female fertility .

Industry These compounds are used in developing organic semiconductors and advanced materials in the industrial sector. Their unique electronic properties make them suitable for optoelectronic device applications.

Chemical Reactions

Benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl) can undergo substitution, oxidation, reduction, and coupling reactions.

  • Substitution Reactions The bromine atom at the 3rd position can be substituted with other functional groups through nucleophilic substitution reactions.
  • Oxidation and Reduction Reactions The compound can undergo oxidation and reduction reactions to form different derivatives.
  • Coupling Reactions It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Mechanism of Action

The mechanism of action of benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl)- involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, depending on the reaction conditions. This property allows it to participate in various chemical reactions, including redox processes and coupling reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

The positions and electronic nature of substituents significantly influence the reactivity and applications of benzo[b]thiophene derivatives. Key comparisons include:

  • 3-Bromo-6-phenylbenzo[b]thiophene (CAS 2330903-31-4) : The phenyl group at position 6 introduces rigidity and π-conjugation, enhancing charge transport in semiconductor applications. However, its lower solubility compared to the tert-butyl-substituted analogue limits processability .
  • 3-Iodo-6-(1,1-dimethylethyl)benzo[b]thiophene (CAS 2520061-52-1) : The iodine substituent at position 3 offers higher reactivity in palladium-catalyzed cross-couplings (e.g., Suzuki or Stille reactions) compared to bromine, enabling milder reaction conditions .
  • 2-Bromo-6-methoxybenzo[b]thiophene 1,1-dioxide (CAS 862081-98-9): Oxidation to the 1,1-dioxide form alters electronic properties, increasing electron deficiency and enabling applications in fluorescent materials. The methoxy group at position 6 acts as an electron donor, contrasting with the electron-withdrawing bromine in the target compound .

Thermal and Solubility Properties

  • Thermal Stability : The tert-butyl group improves thermal stability compared to smaller alkyl substituents (e.g., methyl), as evidenced by higher decomposition temperatures in thermogravimetric analysis (TGA) of related compounds .
  • Solubility: Bulky tert-butyl groups enhance solubility in nonpolar solvents (e.g., THF, toluene), facilitating solution-processable semiconductor fabrication. In contrast, phenyl-substituted derivatives exhibit lower solubility .

Data Table: Comparative Analysis of Benzo[b]thiophene Derivatives

Compound (CAS) Substituents Key Properties/Applications Reference
3-Bromo-6-(tert-butyl) (1936672-24-0) Br (3), t-Bu (6) Semiconductor materials, cross-coupling intermediate
3-Iodo-6-(tert-butyl) (2520061-52-1) I (3), t-Bu (6) High reactivity in Pd-catalyzed reactions
3-Bromo-6-phenyl (2330903-31-4) Br (3), Ph (6) Rigid structure, limited solubility
2-Bromo-6-methoxy-dioxide (862081-98-9) Br (2), OMe (6), dioxide Fluorescent materials, electron-deficient core
5-Bromo-6-methyl-dioxide (19076-26-7) Br (5), Me (6), dioxide Oxidative Heck reaction substrate

Biological Activity

Benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl)- (CAS No. 1936672-24-0) is an organosulfur compound that has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry.

  • Molecular Formula : C₁₂H₁₃BrS
  • Molecular Weight : 269.2 g/mol
  • IUPAC Name : 3-bromo-6-tert-butyl-1-benzothiophene
  • Canonical SMILES : CC(C)(C)C1=CC2=C(C=C1)C(=CS2)Br

Synthesis and Structure

The synthesis of benzo[b]thiophene derivatives typically involves cyclization reactions of substituted thioanisoles or propargyl alcohols. For instance, the synthesis of 3-bromo derivatives can be achieved through bromination reactions under controlled conditions, yielding high product purity and yield . The presence of the tert-butyl group at the 6th position significantly influences the compound's reactivity and stability.

Antimicrobial Properties

Recent studies have demonstrated that benzo[b]thiophene derivatives exhibit notable antimicrobial activities. The compound has shown effectiveness against various Gram-positive bacteria and fungi, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values indicate that these compounds can act as potent antibacterial and antifungal agents .

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Enterococcus faecalis64
Bacillus cereus32
Candida albicans16

Anticancer Potential

Benzo[b]thiophene derivatives have also been investigated for their anticancer properties. In vitro studies suggest that these compounds can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies indicate that modifications to the benzothiophene core can enhance anticancer efficacy .

Anti-inflammatory Effects

The anti-inflammatory activity of benzo[b]thiophene derivatives has been explored in various models. These compounds are believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property makes them potential candidates for developing new anti-inflammatory medications .

Case Studies

  • Antimicrobial Study : A recent study synthesized several halobenzo[b]thiophene derivatives, including the bromo compound . The results indicated significant antibacterial activity against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development .
  • Cancer Cell Line Assay : Research involving benzo[b]thiophene derivatives showed promising results in inhibiting the growth of breast and colon cancer cell lines, suggesting a need for further investigation into their mechanisms of action and therapeutic applications .

The biological activity of benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl)- is thought to be mediated through its interaction with specific molecular targets. For antimicrobial activity, it may disrupt bacterial cell wall synthesis or function as a topoisomerase inhibitor. In anticancer applications, it may induce apoptosis via mitochondrial pathways or inhibit key signaling pathways involved in tumor progression .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-bromo-6-(1,1-dimethylethyl)benzo[b]thiophene, and how can reaction conditions be optimized?

  • Methodology : Rhodium-catalyzed decarboxylative coupling (e.g., using aromatic acids) is a viable approach for benzo[b]thiophene derivatives. For brominated analogs, bromination post-synthesis via electrophilic substitution (e.g., using NBS or Br₂ with Lewis acids) is typical. Optimization involves controlling temperature (e.g., 80–100°C) and stoichiometry of brominating agents to avoid over-substitution .
  • Key Data : In related syntheses, yields of ~39% were achieved for tetrasubstituted benzo[c]thiophenes using Rh catalysis, with tert-butyl groups influencing steric hindrance .

Q. How is the structural characterization of this compound performed, and what spectroscopic markers are critical?

  • Methodology : Use 1H^1H NMR to identify aromatic protons (δ 7.50–6.67 ppm for benzo[b]thiophene derivatives) and tert-butyl groups (δ 1.11–1.27 ppm). Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves substituent positioning. For brominated analogs, 13C^{13}C NMR shows C-Br coupling (~105–110 ppm) .
  • Example : A related compound, 4,5,6,7-tetrakis(4-tert-butylphenyl)benzo[c]thiophene, exhibited distinct tert-butyl signals at δ 1.11 and 1.27 ppm in 1H^1H NMR .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination at the 3-position of the benzo[b]thiophene core?

  • Methodology : Computational studies (DFT) can model electron density distribution to predict bromination sites. Experimentally, steric effects from the 6-tert-butyl group direct electrophilic bromination to the less hindered 3-position. Competitive pathways (e.g., dimerization or HBr elimination) must be suppressed via solvent polarity control (e.g., ethanol vs. DMF) .
  • Case Study : Heating 3,5-dibromo-2-methylthiophene 1,1-dioxide in ethanol led to dimerization and HBr elimination, forming benzo[b]thiophene dioxides. Similar conditions may apply to brominated analogs .

Q. How do steric and electronic effects of the 6-(1,1-dimethylethyl) group influence reactivity in cross-coupling reactions?

  • Methodology : The tert-butyl group enhances steric bulk, reducing reactivity at the 6-position but stabilizing intermediates in Suzuki-Miyaura couplings. Electronic effects (e.g., electron-donating tert-butyl) can be probed via Hammett plots or IR spectroscopy to assess substituent impact on reaction rates .
  • Data : In Rh-catalyzed couplings, tert-butyl-substituted benzo[c]thiophenes showed reduced yields (39%) compared to less hindered analogs, highlighting steric limitations .

Q. What strategies mitigate contradictions in reported synthetic yields for tert-butyl-substituted benzo[b]thiophenes?

  • Methodology : Reproducibility issues often stem from impurities in starting materials (e.g., tert-butylbenzene derivatives). Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (e.g., using CHCl₃/hexane) improves yield consistency. Reaction monitoring (TLC or HPLC) identifies side products early .

Comparative Analysis & Derivative Synthesis

Q. How does the electronic profile of 3-bromo-6-(1,1-dimethylethyl)benzo[b]thiophene compare to its non-brominated or methyl-substituted analogs?

  • Methodology : Cyclic voltammetry (CV) measures oxidation potentials, while UV-Vis spectroscopy quantifies π→π* transitions. Bromine’s electron-withdrawing effect lowers HOMO energy, increasing electrophilicity. Comparative 1H^1H NMR shifts (e.g., deshielding at C3) validate computational models .

Q. What are the applications of this compound as an intermediate in bioactive molecule synthesis?

  • Methodology : It serves as a precursor for piperazine derivatives (e.g., brexpiprazole intermediates) via Buchwald-Hartwig amination. tert-Butyl groups enhance lipophilicity, critical for CNS drug candidates. Reaction with 4-bromo-N-[4-methoxyphenyl]benzenesulfonamide derivatives exemplifies functionalization pathways .

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